Necrosulfonamide
Overview
Description
Necrosulfonamide (NSA) is a potent, selective necroptosis inhibitor . It inhibits mixed lineage kinase domain-like protein (MLKL), and blocks necrosis downstream of receptor-interacting serine-threonine kinase 3 (RIP3) activation . It has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis .
Molecular Structure Analysis
The molecular formula of this compound is C18H15N5O6S2 . Its molecular weight is 461.47 .
Chemical Reactions Analysis
This compound is known to inhibit necroptosis, a form of programmed cell death . It does this by selectively targeting the mixed lineage kinase domain-like protein (MLKL) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 461.47 . Its molecular formula is C18H15N5O6S2 .
Scientific Research Applications
Inhibition of Pyroptosis
Necrosulfonamide inhibits pyroptosis, a highly inflammatory form of cell death, by directly targeting gasdermin D, the protein responsible for forming pores in the cell membrane during pyroptosis. This inhibition is particularly relevant in the context of sepsis and other inflammatory diseases, suggesting potential therapeutic applications for this compound in controlling excessive inflammation and cell death (Rathkey et al., 2018).
Targeting Necroptosis in Disease Models
This compound has been identified as a potent inhibitor of necroptosis, a form of programmed cell death, by selectively targeting the mixed lineage kinase domain-like protein (MLKL). This selective inhibition disrupts the formation of the necrosome complex, offering insights into therapeutic strategies against diseases where necroptosis plays a critical role (Liao et al., 2014).
Neuroprotective Effects in Brain Injury
Research has shown that this compound can alleviate acute brain injury caused by intracerebral hemorrhage, highlighting its neuroprotective role. The compound achieves this by reducing neuroinflammation and inhibiting necroptosis, suggesting potential benefits in treating acute neurological injuries (Zhang et al., 2022).
Cardioprotective Effects
Studies on isolated perfused rat hearts subjected to ischemia-reperfusion injury have demonstrated the cardioprotective effects of this compound. By inhibiting necroptosis, this compound can significantly reduce myocardial infarct size and improve heart function post-injury, offering promising avenues for heart disease treatment (Dmitriev et al., 2016).
Attenuation of Spinal Cord Injury
This compound has been found to attenuate spinal cord injury through the inhibition of necroptosis. By reducing lesions and protecting neurons, this compound shows potential for therapeutic use in treating traumatic spinal cord injuries (Wang et al., 2018).
Mechanism of Action
Target of Action
Necrosulfonamide is a necroptosis inhibitor that selectively targets the mixed lineage kinase domain-like protein (MLKL) . MLKL, along with receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), are the core components of the necroptosis signaling pathway . This compound targets the N-terminal domain of MLKL, blocking the necrotic membrane disruption mediated by MLKL .
Mode of Action
This compound interacts with MLKL to block the necrosome formation . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . This compound covalently binds to the residue Cys86 of human MLKL and disrupts proper oligomerization and translocation of MLKL to the plasma membrane .
Biochemical Pathways
The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . This compound, by inhibiting MLKL, disrupts this pathway and prevents the activation of necroptosis . This results in a decrease in cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
This compound has been shown to reduce infarction volume and improve neurological deficits in a transient middle cerebral artery occlusion (tMCAO) rat model . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re)-induced leakage of LDH in both primary cultured astrocytes and human astrocytes . This compound treatment reduces the number of propidium iodide (PI)-positive cells, and prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, in the context of ischemic stroke, this compound has been shown to exert protective effects against focal ischemia/reperfusion injury . It is also worth noting that the effectiveness of this compound can be influenced by factors such as the presence of inflammation and the type of cells it interacts with .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Necrosulfonamide is known to interact with a variety of biomolecules. It acts as an inhibitor for the mixed lineage kinase domain-like protein (MLKL), a key mediator of necroptosis . This compound also interacts with Gasdermin D (GSDMD) and Dynamin-related protein 1 (Drp1), playing a significant role in maintaining cellular homeostasis during infection .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with key proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce infarction volume and improve neurological deficits in animal models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to effectively prevent GSDMD-mediated abnormalities in mouse models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to reduce the number of propidium iodide (PI)-positive cells, indicating a decrease in cell death .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Subcellular Localization
Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPHVLYVGMZMZ-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364437 | |
Record name | Necrosulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432531-71-0 | |
Record name | Necrosulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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